Cas no 280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride)

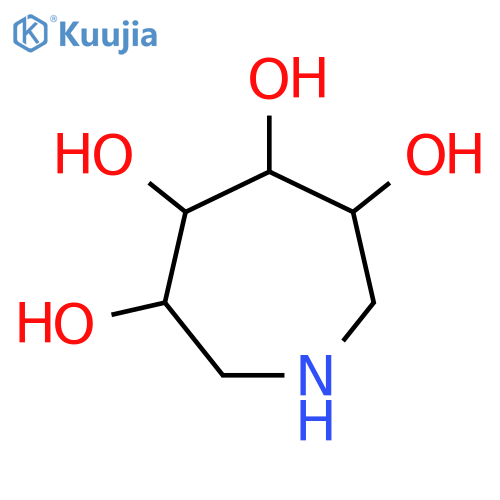

280745-41-7 structure

商品名:(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-3,4,5,6-tetrol,hexahydro-, (3S,4S,5S,6S)-

- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL

- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HCL SALT

- (3S,4S,5S,6S)-3,4,5,6-TETRAHYDROXYAZEPANE HYDROCHLORIDE

- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl

- (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride

- SCHEMBL5685818

- 280745-41-7

- (3S,4S,5S,6S)-AZEPANE-3,4,5,6-TETROL HYDROCHLORIDE

- (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride

-

- インチ: InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2

- InChIKey: MRFFNLOQLBWKPJ-UHFFFAOYSA-N

- ほほえんだ: OC1CNCC(O)C(O)C1O

計算された属性

- せいみつぶんしりょう: 199.061

- どういたいしつりょう: 199.061

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93A^2

じっけんとくせい

- 密度みつど: 1.508±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

- PSA: 92.95000

- LogP: -1.83600

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S213085-1mg |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |

280745-41-7 | 1mg |

$ 190.00 | 2022-06-03 | ||

| TRC | S213085-5mg |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |

280745-41-7 | 5mg |

$ 620.00 | 2022-06-03 | ||

| Chemenu | CM579821-1g |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |

280745-41-7 | 95%+ | 1g |

$8820 | 2024-07-28 | |

| Chemenu | CM579821-100mg |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane-HCl |

280745-41-7 | 95%+ | 100mg |

$4900 | 2024-07-28 | |

| TRC | S213085-2.5mg |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride |

280745-41-7 | 2.5mg |

$ 285.00 | 2022-06-03 |

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

280745-41-7 ((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride) 関連製品

- 23323-37-7(1-Deoxy-1-(octylamino)-D-glucitol)

- 14216-22-9(N-Ethyl-D-glucamine)

- 6284-40-8(Meglumine)

- 39640-71-6(trans-piperidine-3,4-diol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量